
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
- Corrosion Inhibition Properties : A study conducted by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds similar to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol, on iron. This research utilized quantum chemical calculations and molecular dynamics simulations to analyze global reactivity parameters and the adsorption behavior of these compounds on various iron surfaces. The study found that these compounds exhibit significant corrosion inhibition efficiency, which could have implications for their application in corrosion protection technologies (Kaya et al., 2016).
Synthesis and Biological Applications
- Synthesis of Potent Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the development of new classes of potent deoxycytidine kinase (dCK) inhibitors. This synthesis process, involving commercially available precursors, provides an economical method for producing dCK inhibitors, which are critical in the treatment of various cancers (Zhang et al., 2009).
Antimicrobial and Anticancer Research
Discovery of Antimycobacterial Spiro-piperidin-4-ones : Kumar et al. (2008) conducted research on spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, leading to compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research highlights the potential of 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized and tested compounds related to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol for anticancer activity against lung, breast, and CNS cancer cell lines. The study found that these compounds exhibit significant anticancer activity, showcasing the potential of fluoro substituted derivatives in cancer treatment (Hammam et al., 2005).
Conformational Analysis and Structural Determination
- Conformational Analysis and Crystal Structure : Ribet et al. (2005) conducted a comprehensive study on the conformational analysis and crystal structure of a compound closely related to 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol. This research provides valuable insights into the structural characteristics and stability of such compounds, which is essential for their application in medicinal chemistry (Ribet et al., 2005).
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for 1-(5-Fluoropyrimidin-4-yl)piperidin-3-ol could involve further exploration of its potential therapeutic applications and the development of efficient synthesis methods.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-8-4-11-6-12-9(8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYANZFQBKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

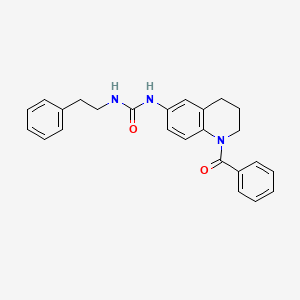
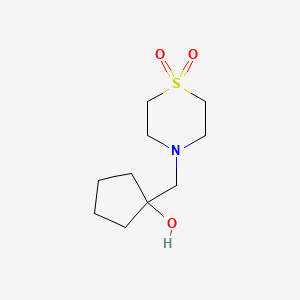
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)
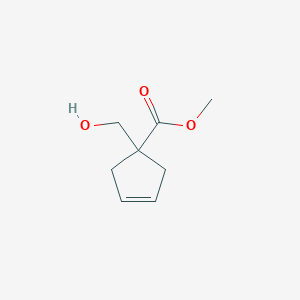

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)
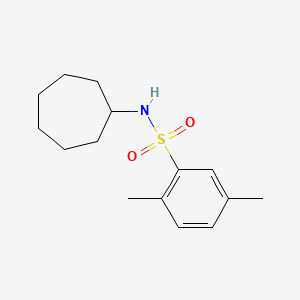

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

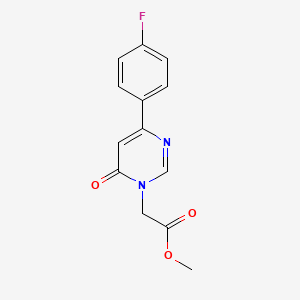

![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2594157.png)